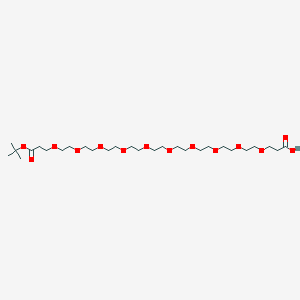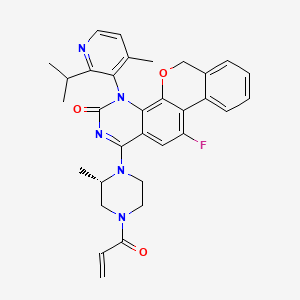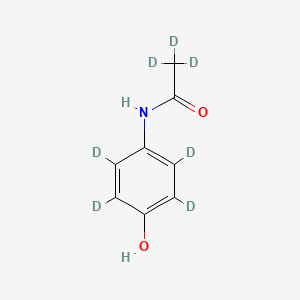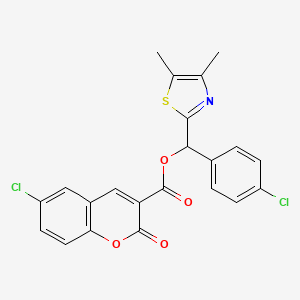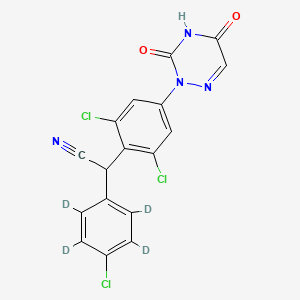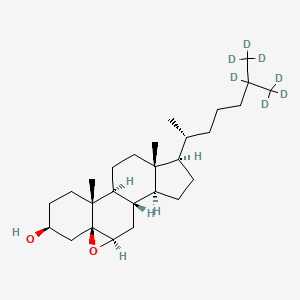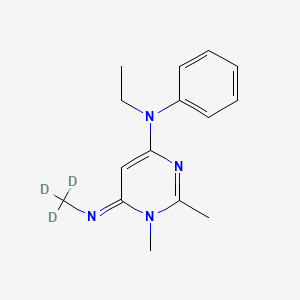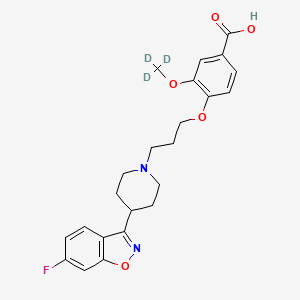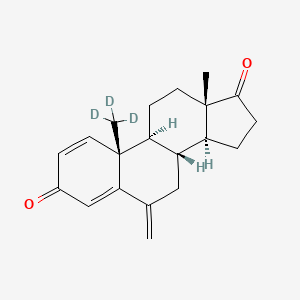
Exemestane-19-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exemestane-19-d3 is a deuterium-labeled irreversible steroidal aromatase inhibitor. It is structurally related to natural androstenedione and acts as a false substrate for the enzyme aromatase (CYP19). This compound is primarily used in kinetic isotope effect studies of exemestane inhibition and as an internal standard in nuclear magnetic resonance (NMR) experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Exemestane-19-d3 involves the incorporation of deuterium atoms into the exemestane molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-quality, certified reference materials and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Exemestane-19-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of exemestane to its oxidized metabolites.
Reduction: Reduction to form active metabolites such as 17β-dihydroexemestane.
Substitution: Incorporation of deuterium atoms in place of hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Deuterated reagents and solvents are used to achieve the desired deuterium incorporation
Major Products:
17β-dihydroexemestane: An active metabolite formed through reduction.
17β-hydroxy-EXE-17-O-β-D-glucuronide: An inactive metabolite formed through glucuronidation
Wissenschaftliche Forschungsanwendungen
Exemestane-19-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in NMR experiments to study the kinetic isotope effects of exemestane inhibition.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of exemestane.
Medicine: Utilized in research focused on the treatment of estrogen receptor-positive breast cancer, particularly in postmenopausal women.
Industry: Applied in the development and quality control of pharmaceutical products containing exemestane
Wirkmechanismus
Exemestane-19-d3 exerts its effects by irreversibly binding to the active site of the aromatase enzyme (CYP19), leading to permanent inhibition. Aromatase is responsible for converting androgens to estrogens in peripheral tissues. By inhibiting this enzyme, this compound effectively reduces estrogen levels, which is crucial in the treatment of estrogen receptor-positive breast cancer .
Vergleich Mit ähnlichen Verbindungen
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another non-steroidal aromatase inhibitor with similar applications.
Comparison: Exemestane-19-d3 is unique due to its deuterium labeling, which makes it particularly useful in kinetic isotope effect studies and as an internal standard in NMR experiments. Unlike anastrozole and letrozole, which are non-steroidal inhibitors, this compound is a steroidal inhibitor, providing a different mechanism of action and metabolic profile .
Eigenschaften
Molekularformel |
C20H24O2 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i2D3 |
InChI-Schlüssel |
BFYIZQONLCFLEV-OAXLLPIKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


